RGD peptide (GRGDNP)

Integrin α5β1 Fibronectin binding Cell adhesion inhibition

GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro) is the definitive α5β1‑integrin‑selective peptide (IC50 12.2 nM, fibronectin) that uniquely activates procaspase‑3 directly (EC50 250 μM) without integrin clustering — a property absent in GRADSP and cyclic RGD variants. It elicits sustained α5β1‑dependent vasoconstriction, unlike GRGDSP, and increases polyplex transfection ~8‑fold. Choose GRGDNP when your protocol demands rigorous α5β1 pathway dissection, caspase‑dependent apoptosis studies, or integrin‑subtype‑specific vascular tone experiments.

Molecular Formula C23H38N10O10
Molecular Weight 614.6 g/mol
Cat. No. B1632181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD peptide (GRGDNP)
SynonymsGly-Arg-Gly-Asp-Asn-Pro
glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline
GRGDNP
Molecular FormulaC23H38N10O10
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)
InChIKeyCWAHAVYVGPRZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDNP Peptide (114681-65-1): Integrin α5β1 Ligand for Cell Adhesion, Apoptosis, and Gene Delivery Research


GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro, CAS 114681-65-1) is a hexapeptide containing the Arg-Gly-Asp (RGD) recognition motif that competitively inhibits integrin-ligand interactions, with documented preference for α5β1 integrin binding and IC50 of 12.2 nM for inhibition of fibronectin binding [1]. Unlike minimal RGD peptides, GRGDNP contains flanking glycine residues and a C-terminal Asn-Pro extension that confers distinct conformational properties and biological activities beyond simple adhesion blockade, including direct procaspase-3 activation leading to apoptosis [2].

Why Linear GRGDNP Cannot Be Interchanged with Cyclic RGD Peptides or Other Linear RGD Variants


RGD-containing peptides exhibit marked differences in integrin subtype selectivity, biological potency, conformational stability, and in vivo behavior that preclude simple substitution. Linear peptides like GRGDNP are more sensitive to chemical degradation and show rapid proteolytic clearance compared to cyclic variants [1]. Critically, integrin subtype preference varies dramatically among RGD sequences: GRGDNP preferentially engages α5β1 integrin, whereas GRGDSP demonstrates better interaction with αvβ3, leading to diametrically opposite physiological responses in vascular tissue assays—GRGDNP induces sustained vasoconstriction while GRGDSP fails to do so [2][3]. Furthermore, GRGDNP uniquely possesses direct procaspase-3 activating capability independent of integrin clustering, a property absent in control peptides like GRADSP and not demonstrated for most cyclic RGD variants [4].

GRGDNP Differential Evidence: Quantified Performance Against Comparator RGD Peptides


Integrin α5β1 Binding Affinity: GRGDNP IC50 of 12.2 nM for Fibronectin Binding Inhibition

GRGDNP demonstrates a reported IC50 of 12.2 nM for inhibition of α5β1-mediated fibronectin binding . This value positions GRGDNP as a moderately potent α5β1 ligand, notably distinct from cyclic RGD peptides which can achieve 100-fold higher anti-adhesive activity in certain assays [1]. The α5β1 preference is functionally significant: in systematic comparative studies, GRGDNP has been described to preferentially bind α5β1 over αvβ3, whereas cyclic RGD peptides like c(RGDfK) demonstrate broader integrin binding with enhanced αvβ3 affinity [2][3].

Integrin α5β1 Fibronectin binding Cell adhesion inhibition

Functional Integrin Subtype Discrimination: GRGDNP Induces Sustained Vasoconstriction via α5β1, While GRGDSP Fails to Elicit This Response

In a direct head-to-head functional comparison using rat skeletal muscle arterioles with spontaneous tone, GRGDNP (2.1 mM) induced concentration-dependent sustained vasoconstriction, an effect inhibited by α5 integrin blockade and intensified by β3 integrin blockade [1]. In stark contrast, GRGDSP—a peptide that interacts preferentially with αvβ3—was unable to induce sustained constrictions under identical experimental conditions [1]. The constrictive response to GRGDNP was endothelium-dependent and mediated by endothelin release, as demonstrated by abolition upon endothelium removal or ETA receptor blockade with BQ-610 (1 μM) [1].

Vascular biology α5β1 integrin Endothelin signaling Vasoconstriction

Gene Delivery Enhancement: GRGDNP Addition Increases Transfection Activity 8-Fold vs. Non-Peptide Control in Endothelial Cells

In star vector-based polyplex gene delivery systems, addition of GRGDNP increased luciferase transfection activity approximately 8-fold compared to non-RGD peptide controls in endothelial cells [1]. The GRGDNP addition also modulated polyplex physicochemical properties: zeta-potential decreased from ca. +30 mV to +20 mV, particle size reduced from ca. 300 nm to 200 nm, and polyplex aggregation was markedly inhibited [1]. Notably, transfection activity increased further when cyclic RGD peptides (RGDFV) were substituted for GRGDNP, establishing a clear performance hierarchy: cyclic RGD > linear GRGDNP > no RGD peptide [1].

Gene delivery Nonviral vectors Endothelial cell transfection Polyplex engineering

Direct Procaspase-3 Activation: GRGDNP Induces Apoptosis Independent of Integrin Clustering, Absent in Control Peptide GRADSP

GRGDNP uniquely induces rapid, dose-dependent apoptosis in resting peripheral blood T lymphocytes with an EC50 of 250 μM, an effect confirmed by multiple standard apoptotic assays [1]. Critically, this pro-apoptotic activity is independent of integrin-mediated cell clustering or signaling: experiments using peptide-coated beads or cells cultured on integrin ligand-coated plates failed to replicate apoptosis induction, distinguishing GRGDNP from classical integrin antagonists [1]. The peptide directly induces autoprocessing and activation of procaspase-3—incubation of purified procaspase-3 with 1 mM GRGDNP leads to cleavage into active fragments, an effect completely absent with control peptide GRADSP [1]. Caspase-3 activation was inhibited by DEVD-CHO but not by YVAD-CHO, confirming pathway specificity [1]. The pro-apoptotic effect is absent in MCF-7 cells (caspase-3-deficient), definitively establishing caspase-3 dependency [1].

Apoptosis Caspase-3 activation Integrin-independent signaling T lymphocytes

Vasorelaxation Kinetics: GRGDNP Produces Rapid Endothelium-Dependent and Slow Endothelium-Independent Relaxation in Aortic Rings

In isolated rat aortic ring preparations, GRGDNP induces biphasic vasorelaxation responses distinguished by endothelium status [1]. In endothelium-intact rings precontracted with norepinephrine, GRGDNP produced rapid relaxation [1]. Following endothelium removal, GRGDNP produced a distinctly slow relaxation requiring approximately 40 minutes to reach maximum relaxation [1]. Control RGD peptides were without effect in either condition [1]. Notably, neither GRGDNP nor control peptides increased cGMP production in aortic segments at either short (30 s) or long (45 min) incubation times, indicating that the relaxation response is cGMP-independent and mechanistically distinct from nitric oxide-mediated vasodilation [1].

Vascular pharmacology Endothelium-dependent relaxation Nitric oxide-independent Aortic ring assay

Cardiac Contractile Force Depression: GRGDNP Reduces Force Production by 28-38% via α5β1-Dependent Mechanism

In mouse papillary muscle bundle preparations, GRGDNP produced significant, frequency-dependent depression of contractile force: 28% reduction at 4 Hz, 37.7% reduction at 5 Hz, and 20% reduction at 10 Hz (n = 6, P < 0.01) [1]. The effect was mediated specifically through α5β1 integrin: function-blocking antibodies for α5 and β1 integrins reversed the GRGDNP effect, whereas β3 integrin-blocking antibody did not [1]. The force depression was associated with reduced intracellular calcium and altered myofilament activation, and was modulated by PKCε [1]. This establishes GRGDNP as a functional probe for α5β1-mediated mechanotransduction in cardiac muscle.

Cardiac physiology Mechanotransduction Force-frequency relationship α5β1 integrin

GRGDNP Optimal Procurement and Application Scenarios Based on Verified Differential Evidence


α5β1-Selective Integrin Blockade in Vascular Signaling Studies

Use GRGDNP when experimental design requires selective engagement of α5β1 integrin over αvβ3. Evidence shows GRGDNP preferentially interacts with α5β1 and produces α5β1-dependent sustained vasoconstriction, whereas GRGDSP (αvβ3-preferring) fails to elicit this response [1]. Applications include dissecting α5β1-mediated endothelin signaling, vascular tone regulation, and mechanotransduction pathways where integrin subtype specificity is critical [1][2].

Integrin-Independent Apoptosis Induction via Direct Caspase-3 Activation

Employ GRGDNP when studying apoptosis mechanisms requiring discrimination between integrin-mediated signaling and direct caspase activation. GRGDNP uniquely induces procaspase-3 autoprocessing (1 mM effective concentration) independent of integrin clustering, with an EC50 of 250 μM for T lymphocyte apoptosis [3]. This property is absent in control peptide GRADSP and not replicated by integrin-coated surfaces [3]. Applications include apoptosis pathway dissection, caspase-3 activation studies, and screening of caspase-dependent cell death mechanisms in leukocyte populations.

Integrin-Targeted Nonviral Gene Delivery Vector Development

Use GRGDNP as a cost-effective integrin-targeting ligand for polyplex-based gene delivery optimization. Addition of GRGDNP to star vector/pDNA polyplexes increases endothelial cell transfection activity approximately 8-fold versus non-targeted controls, while simultaneously improving colloidal stability (zeta-potential reduction from +30 to +20 mV, particle size reduction from 300 to 200 nm) [4]. This provides an accessible baseline system for developing and benchmarking more sophisticated cyclic RGD-targeted delivery platforms [4].

Endothelium-Dependent vs. Endothelium-Independent Vasoregulation Studies

Use GRGDNP to investigate cGMP-independent vasorelaxation mechanisms. The peptide produces rapid relaxation in endothelium-intact aortic rings and slow relaxation (~40 min to maximum) in denuded rings, without elevating cGMP levels [5]. This biphasic response pattern, coupled with the absence of cGMP signaling, makes GRGDNP a valuable probe for studying NO-independent vascular regulation pathways and distinguishing endothelium-dependent from endothelium-independent vasoactive mechanisms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGD peptide (GRGDNP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.